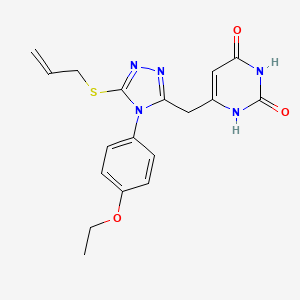![molecular formula C21H16ClFN4O3 B2754506 N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide CAS No. 1115565-81-5](/img/no-structure.png)
N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide is a useful research compound. Its molecular formula is C21H16ClFN4O3 and its molecular weight is 426.83. The purity is usually 95%.
BenchChem offers high-quality N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomedical Imaging and Diagnostic Applications
One potential application of complex chemical compounds is in the field of biomedical imaging, such as TSPO imaging in Glioblastoma Multiforme. Research in this area has explored translocator protein (TSPO) imaging for predicting tumor progression, highlighting the utility of specific chemical compounds in enhancing diagnostic capabilities. For instance, the study by Jensen et al. (2015) compared TSPO imaging using 6-chloro-2-(4′-123I-iodophenyl)-3-(N,N-diethyl)-imidazo[1,2-a]pyridine-3-acetamide SPECT with other imaging modalities, suggesting its potential in predicting glioblastoma multiforme progression (Jensen et al., 2015).
Environmental and Occupational Health Studies
Complex chemical compounds are also studied for their impact on environmental and occupational health. Research on the contamination levels of persistent organochlorines in human breast milk and the occupational exposure to various chemicals has provided insights into environmental pollutants and their effects on human health. For example, Kunisue et al. (2006) examined the levels of persistent organochlorines in human breast milk from Japan, revealing continuous exposure to these chemicals, presumably via fish intake (Kunisue et al., 2006).
Pharmacokinetics and Drug Metabolism
Understanding the pharmacokinetics and metabolism of chemical compounds is crucial in scientific research, especially in the development and evaluation of pharmaceuticals. Studies have investigated the metabolism and excretion of various compounds, including the analysis of specific metabolites in human subjects. For example, the study on the metabolism and excretion of [14C]MK-0524, a prostaglandin D2 receptor antagonist, in humans by Karanam et al. (2007) provides detailed insights into the pathways involved in drug metabolism (Karanam et al., 2007).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide involves the reaction of 2-chlorobenzylamine with 7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-3-acetic acid to form the intermediate, which is then reacted with acetic anhydride to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-3-acetic acid", "acetic anhydride" ], "Reaction": [ "Step 1: 2-chlorobenzylamine is reacted with 7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-3-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM) to form the intermediate N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide.", "Step 2: The intermediate is then reacted with acetic anhydride in the presence of a base such as triethylamine (TEA) in anhydrous DCM to yield the final product N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide.", "Step 3: The final product is purified by column chromatography using a suitable solvent system such as a mixture of ethyl acetate and hexanes." ] } | |
CAS番号 |
1115565-81-5 |
製品名 |
N-(2-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide |
分子式 |
C21H16ClFN4O3 |
分子量 |
426.83 |
IUPAC名 |
N-[(2-chlorophenyl)methyl]-2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]acetamide |
InChI |
InChI=1S/C21H16ClFN4O3/c22-15-7-3-1-5-12(15)9-24-17(28)11-27-20(29)19-18(26-21(27)30)14(10-25-19)13-6-2-4-8-16(13)23/h1-8,10,25H,9,11H2,(H,24,28)(H,26,30) |
InChIキー |
QFXCGGYOBSRQIM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




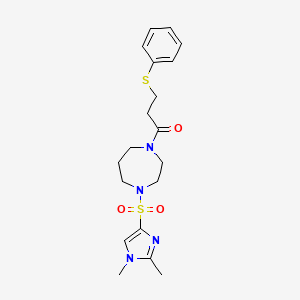
![1-{4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]cyclohexyl}pyrrolidin-2-one](/img/structure/B2754425.png)
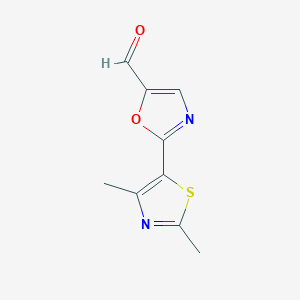
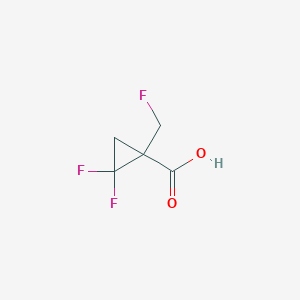
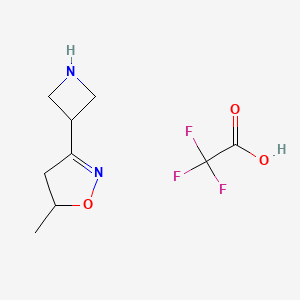
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2754430.png)
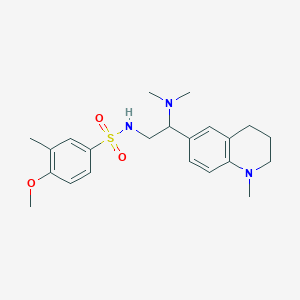
![3-Benzyl-5-[(benzyloxy)methyl]-2-phenyl-1,3-oxazolane](/img/structure/B2754432.png)
![8-Ethoxy-3-[7-(3-methylbut-2-enoxy)-2-oxochromen-4-yl]chromen-2-one](/img/structure/B2754433.png)
